molecular formula C19H17FN2O B6057518 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one CAS No. 588674-27-5

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one

Cat. No.: B6057518
CAS No.: 588674-27-5
M. Wt: 308.3 g/mol
InChI Key: LSFHFMLMYSJWPB-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one is a propargyl ketone derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and a phenyl group attached to the propargyl carbon.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFHFMLMYSJWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185289
Record name 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-27-5
Record name 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable phenylpropynone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological targets. This compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Variations in Piperazine Substituents

Chlorophenyl-Substituted Derivatives
  • 3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one (): This compound replaces the fluorophenyl group with a 2-chlorophenyl moiety on the piperazine ring and substitutes the propargyl ketone with a propanone backbone. The chlorine atoms increase electronegativity and may alter receptor selectivity compared to the fluorinated analogue.
  • 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ():
    Here, the piperazine ring is substituted with a benzyl group instead of a fluorophenyl group. The benzyl group introduces bulkier aromaticity, which could reduce blood-brain barrier permeability compared to the smaller fluorophenyl substituent .

Hydroxyphenyl and Adamantyl Derivatives
  • 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (): This compound incorporates an adamantyl group and a hydroxylated propanol chain.

Analogues with Modified Ketone Backbones

Propanone vs. Propynone Derivatives
  • (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (): Replaces the propargyl ketone with an α,β-unsaturated enone system and introduces a furan ring.
  • Chalcone Derivatives ():
    Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one share the fluorophenyl-phenyl motif but lack the piperazine ring. Chalcones exhibit planar geometries with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, whereas the propargyl ketone’s triple bond imposes a linear geometry, reducing conformational flexibility .

Substituent Position and Electronic Effects

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-one Derivatives ():
    Substitution of the fluorophenyl group with a 2-methoxyphenyl group introduces steric hindrance and electron-donating effects, which may shift receptor affinity profiles. The methoxy group’s ortho position could sterically hinder interactions critical for activity in the target compound .

Data Table: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Piperazine Substituent Ketone Backbone Key Structural Feature Reference
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one C₁₉H₁₆FN₂O 4-Fluorophenyl Propargyl ketone Triple bond rigidity
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one C₂₅H₂₁Cl₂N₂O 2-Chlorophenyl Propanone Dichloro substitution
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one C₂₆H₂₆ClN₂O Benzyl Propanone Bulky aromatic substitution
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one C₂₀H₁₈FN₂O₂ Furan-2-carbonyl α,β-Unsaturated Conjugated enone system
1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol C₂₈H₃₄FN₂O₂·2HCl 4-Fluorophenyl Propanol Adamantyl hydrophobicity

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